Hyperforin Hyperforin Hyperforin is a cyclic terpene ketone that is a prenylated carbobicyclic acylphloroglucinol derivative produced by St. John's Wort, Hypericum perforatum. It has a role as a GABA reuptake inhibitor, a plant metabolite, an anti-inflammatory agent, an antidepressant, an antibacterial agent, an antineoplastic agent and an apoptosis inducer. It is a cyclic terpene ketone, a sesquarterpenoid and a carbobicyclic compound.
Hyperforin is a phytochemical generated by the plants of the Hypericum family. One of the most important members of this family, due to its medical properties, is Hypericum perforatum, also known as St John's wort.
Hyperforin is a natural product found in Hypericum henryi, Hypericaceae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 11079-53-1
VCID: VC21336684
InChI: InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
SMILES:
Molecular Formula: C35H52O4
Molecular Weight: 536.8 g/mol

Hyperforin

CAS No.: 11079-53-1

Cat. No.: VC21336684

Molecular Formula: C35H52O4

Molecular Weight: 536.8 g/mol

* For research use only. Not for human or veterinary use.

Hyperforin - 11079-53-1

Specification

CAS No. 11079-53-1
Molecular Formula C35H52O4
Molecular Weight 536.8 g/mol
IUPAC Name (1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Standard InChI InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Standard InChI Key KGSZHKRKHXOAMG-HQKKAZOISA-N
Isomeric SMILES CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Canonical SMILES CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Melting Point 70-80
79-80 °C

Introduction

PropertyCharacteristic
Molecular FormulaC35H52O4
Molecular Weight536.8 g/mol
Chemical ClassificationCyclic terpene ketone, Prenylated carbobicyclic acylphloroglucinol derivative, Sesquarterpenoid
Natural SourceHypericum perforatum (St. John's wort), Hypericum henryi, other Hypericaceae
Common SynonymsHyperforine, Hiperforina

Molecular Mechanisms of Hyperforin

The pharmacological effects of hyperforin stem from its interactions with multiple molecular targets in the body. Research has elucidated several key mechanisms through which hyperforin exerts its therapeutic effects, particularly its antidepressant action.

TRPC6 Channel Activation

One of the primary mechanisms of hyperforin's action is the activation of the transient receptor potential canonical 6 (TRPC6) channel. Recent research has identified TRPC6 as a druggable target for controlling anxious and depressive behaviors . Studies demonstrate that TRPC6 deficiency in mice results in anxious and depressive behavior while also reducing the excitability of hippocampal CA1 pyramidal neurons and dentate gyrus granule cells . Through electrophysiology and targeted mutagenesis experiments, researchers have shown that hyperforin activates the TRPC6 channel via a specific binding motif, indicating a direct interaction with this ion channel .

The activation of TRPC6 channels by hyperforin leads to changes in calcium signaling that affect neuronal function. This mechanism represents a novel antidepressant target that differs from conventional antidepressants, which primarily act on monoamine neurotransmitter systems directly. The TRPC6-dependent effects of hyperforin explain its anxiolytic and antidepressant properties observed in animal models and clinical studies .

Protonophore Properties

Beyond TRPC6 activation, hyperforin demonstrates significant protonophore properties that contribute to its pharmacological profile. Research has shown that hyperforin induces TRPC6-independent H+ currents in various cell types, including HEK-293 cells, cortical microglia, and chromaffin cells . Notably, experiments with lipid bilayers demonstrated that hyperforin itself acts as a protonophore, directly facilitating proton movement across membranes .

The protonophore activity of hyperforin causes cytosolic acidification, which depends strongly on the holding potential and fuels the plasma membrane sodium-proton exchanger. This process increases free intracellular sodium concentration, subsequently inhibiting neurotransmitter uptake by sodium cotransport mechanisms . Additionally, hyperforin depletes and reduces loading of large dense core vesicles in chromaffin cells, which requires a pH gradient to accumulate monoamines . These findings suggest that many of the pharmacological actions of hyperforin are essentially determined by its protonophore properties.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of hyperforin is crucial for its potential therapeutic applications. Several studies have investigated the absorption, distribution, metabolism, and excretion of hyperforin in both animal models and human subjects.

Absorption and Distribution

Hyperforin demonstrates oral bioavailability from St. John's wort extract in both rats and humans, as confirmed by several pharmacokinetic studies . In rats administered 300 mg/kg of Hypericum extract (WS 5572, containing 5% hyperforin), the maximum plasma levels reached approximately 370 ng/ml (approximately 690 nM) after 3 hours, as determined by high-performance liquid chromatography (HPLC) with UV detection . The estimated half-life and clearance values were 6 hours and 70 ml/min/kg, respectively .

In human studies, plasma levels of hyperforin could be monitored for up to 24 hours in healthy volunteers following administration of film-coated tablets containing 300 mg Hypericum extract (representing 14.8 mg hyperforin) . Maximum plasma levels of approximately 150 ng/ml (approximately 280 nM) were achieved 3.5 hours after administration . The half-life and mean residence time were determined to be 9 and 12 hours, respectively .

Dose-Response Relationships and Metabolism

Table 2 summarizes the key pharmacokinetic parameters of hyperforin in both rats and humans:

ParameterRatsHumans
Dose300 mg/kg extract (5% hyperforin)300 mg extract (14.8 mg hyperforin)
Maximum plasma concentration (Cmax)~370 ng/ml (~690 nM)~150 ng/ml (~280 nM)
Time to reach Cmax (Tmax)3 hours3.5 hours
Half-life6 hours9 hours
Mean residence timeNot specified12 hours
Clearance70 ml/min/kgNot specified

In repeated dose studies, no accumulation of hyperforin in plasma was observed . Using the observed AUC values from these studies, the estimated steady-state plasma concentration of hyperforin after the normal therapeutic dose regimen (3 × 300 mg/day of extract) was approximately 100 ng/ml (approximately 180 nM) . These findings provide valuable insights into the appropriate dosing strategies for hyperforin-containing products.

Therapeutic Applications and Pharmacological Effects

Hyperforin demonstrates a diverse range of pharmacological activities that contribute to its therapeutic potential across multiple medical conditions. These activities stem from its unique molecular mechanisms and have been documented in various experimental and clinical studies.

Antidepressant Properties

The antidepressant effect of hyperforin represents its most well-established and clinically significant pharmacological property. Experimental studies have clearly demonstrated its activity in different behavioral models of depression . Moreover, clinical studies have linked the therapeutic efficacy of Hypericum extracts to their hyperforin content in a dose-dependent manner .

The antidepressant mechanism of hyperforin differs from conventional antidepressants. While traditional antidepressants typically target specific neurotransmitter transporters, hyperforin exhibits a broader effect by inhibiting the uptake of multiple neurotransmitters including serotonin, norepinephrine, and dopamine . Additionally, its action on TRPC6 channels represents a novel antidepressant mechanism that has been validated through studies demonstrating that TRPC6 deficiency in mice results in anxious and depressive behavior .

Anti-inflammatory and Antimicrobial Activities

Beyond its neuropharmacological effects, hyperforin possesses significant anti-inflammatory properties . This activity contributes to the historical use of St. John's wort for treating inflammatory conditions and wounds. The anti-inflammatory mechanism of hyperforin involves multiple pathways, including potential effects on cyclooxygenase enzymes.

Hyperforin also exhibits antimicrobial properties, demonstrating antibacterial and antimalarial activities . These effects align with the traditional use of St. John's wort in treating infections and may provide avenues for developing new antimicrobial agents based on hyperforin's structure.

Antiviral Properties

Recent research has uncovered significant antiviral properties of hyperforin, particularly against human coronaviruses including SARS-CoV-2. Studies have demonstrated that hyperforin inhibits infection of different SARS-CoV-2 variants with IC50 values ranging from 0.24 to 2.55 μM . Table 3 summarizes these findings:

SARS-CoV-2 VariantIC50 Value (μM)
Variant 10.98 ± 0.28
Variant 20.24 ± 0.02
Other variantsBetween 0.24 and 2.55

Kinetic studies indicate that hyperforin's antiviral activity occurs at a post-entry step, potentially during viral replication . This activity has been corroborated in human primary airway epithelial cells, where hyperforin reduced both intracellular and extracellular SARS-CoV-2 viral RNA . These findings suggest potential applications for hyperforin in developing therapeutic strategies against viral infections, particularly coronaviruses.

Other Therapeutic Effects

Hyperforin exhibits several additional pharmacological effects that expand its therapeutic potential. These include:

  • Anxiolytic-like effects in animal models

  • Cognition-enhancing properties

  • Antioxidant activities

  • Anticyclooxygenase-1 effects

  • Anticarcinogenic properties, including induction of apoptosis in tumor cells and inhibition of tumor cell growth

  • Inhibition of cancer invasion and metastasis

  • Antiangiogenic effects

Table 4 summarizes the diverse pharmacological activities of hyperforin:

ActivityEvidence/Mechanism
AntidepressantTRPC6 activation, neurotransmitter uptake inhibition
Anti-inflammatoryPotential cyclooxygenase inhibition
AntibacterialMechanism not fully elucidated
AntimalarialMechanism not fully elucidated
AntiviralInhibition of viral replication
AnxiolyticSimilar mechanisms to antidepressant effects
Cognitive enhancementMultiple neurotransmitter modulation
AntioxidantFree radical scavenging properties
AnticarcinogenicApoptosis induction, growth inhibition

This multifaceted pharmacological profile positions hyperforin as a compound of significant interest for developing novel therapeutic approaches across various medical conditions.

Research Developments and Novel Analogs

Ongoing research focuses on addressing the limitations of hyperforin while preserving its therapeutic properties. These efforts have led to the development of novel analogs and deeper insights into its mechanisms of action.

Analytical Methods and Detection Techniques

Advances in analytical methods have facilitated more precise detection and quantification of hyperforin in biological samples. Validated analytical methods suitable for determining hyperforin in plasma after administration of alcoholic Hypericum perforatum extracts have been described . These include HPLC with UV detection for higher concentrations and more sensitive LC/MS/MS methods with a lower limit of quantification of 1 ng/ml for therapeutic doses .

Only recently, a new chromatographic method for detection of hyperforin in brain tissue has been developed and validated . This advancement enables better understanding of hyperforin's distribution in the central nervous system and its correlation with therapeutic effects, providing crucial information for optimizing dosing strategies and formulation approaches.

Challenges and Considerations in Clinical Use

Despite its promising therapeutic potential, hyperforin presents several challenges that must be addressed for its optimal clinical application.

Chemical Instability

One of the primary limitations of hyperforin is its chemical instability . This characteristic complicates pharmaceutical formulation, storage, and administration of hyperforin-containing products. The instability affects the shelf-life of hyperforin preparations and potentially their efficacy over time. Current efforts are directed toward the synthesis of new neuroactive derivatives that maintain hyperforin's therapeutic properties while exhibiting improved stability .

The development of stabilized formulations and appropriate storage conditions represents an important area of research for enhancing the clinical utility of hyperforin. Advanced drug delivery systems may offer solutions to overcome these stability challenges while preserving hyperforin's therapeutic efficacy.

Drug-Drug Interactions

Hyperforin activates the cytochrome P450 system through high-affinity binding to the steroid- and xenobiotic-sensing nuclear pregnane X receptor (PXR) . This activation leads to the induction of liver cytochrome oxidase enzymes and intestinal P-glycoprotein, potentially resulting in significant drug-drug interactions . Such interactions can reduce the effectiveness of concomitantly administered medications or increase the risk of adverse effects.

The potential for drug-drug interactions represents a significant concern for the clinical use of hyperforin, particularly in patients receiving multiple medications. This has driven the development of analogs like Hyp13 that maintain hyperforin's therapeutic effects without activating PXR, thereby reducing the risk of pharmacokinetic interactions .

Therapeutic Dosing Considerations

Establishing appropriate dosing regimens for hyperforin presents another challenge. Pharmacokinetic studies have demonstrated that hyperforin exhibits linear pharmacokinetics up to certain doses but shows non-linear behavior at higher doses . Additionally, the relationship between plasma concentrations and therapeutic effects requires further elucidation to optimize dosing strategies.

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